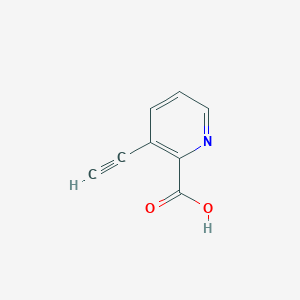
3-Ethynylpyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethynylpyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethynyl group attached to the third position of the pyridine ring and a carboxylic acid group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynylpyridine-2-carboxylic acid typically involves the introduction of an ethynyl group to a pyridine ring followed by the addition of a carboxylic acid group. One common method is the Sonogashira coupling reaction, which involves the coupling of an ethynyl group with a halogenated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Ethynylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 3-pyridine-2-carboxylic acid.
Reduction: The major product is 3-ethynylpyridine-2-methanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
科学研究应用
3-Ethynylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Ethynylpyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the carboxylic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target molecule and influence various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-Ethynylpyridine
- 3-Ethynylthiophene
- 2-Ethynylpyrimidine
- 4-Ethynylpyridine
Uniqueness
3-Ethynylpyridine-2-carboxylic acid is unique due to the presence of both an ethynyl group and a carboxylic acid group on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research applications.
属性
CAS 编号 |
219623-05-9 |
|---|---|
分子式 |
C8H5NO2 |
分子量 |
147.13 g/mol |
IUPAC 名称 |
3-ethynylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5NO2/c1-2-6-4-3-5-9-7(6)8(10)11/h1,3-5H,(H,10,11) |
InChI 键 |
JPABZBDDPFNSRS-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(N=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


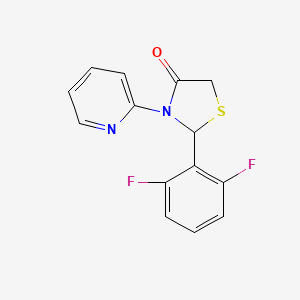

![ethyl (2S)-2-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B14260833.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)
![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)
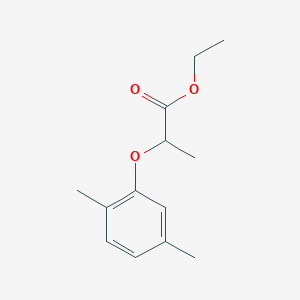

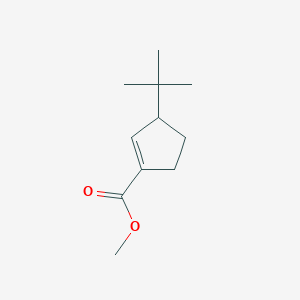

![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
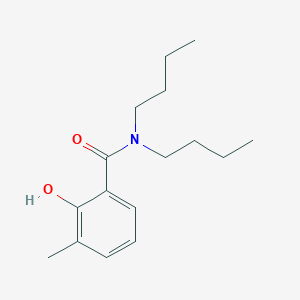
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
